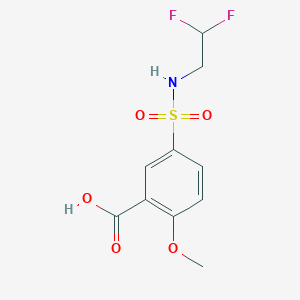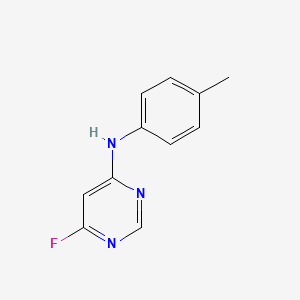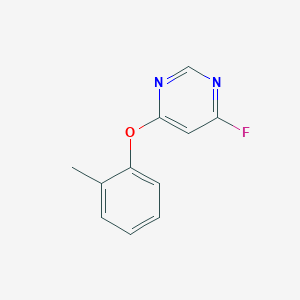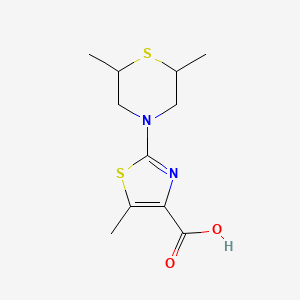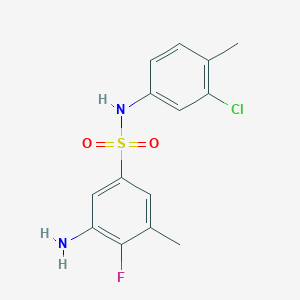
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide, also known as ACMS or ACMSD, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. It was first identified as a potential drug candidate for the treatment of cancer due to its ability to inhibit the activity of the enzyme kynurenine 3-monooxygenase (KMO), which is involved in the metabolism of the amino acid tryptophan. However, recent research has also suggested that ACMS may have other potential applications in the treatment of neurological disorders and inflammation.
作用機序
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide works by inhibiting the activity of KMO, an enzyme that is involved in the metabolism of the amino acid tryptophan. When tryptophan is metabolized by KMO, it produces a series of metabolites that have been implicated in a variety of diseases, including cancer and neurological disorders. By inhibiting KMO, this compound prevents the production of these metabolites and can therefore help to reduce the severity of these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of KMO. By reducing the production of neurotoxic metabolites, this compound has been shown to have a neuroprotective effect in preclinical models of neurological disorders. In addition, its anti-cancer properties are thought to be related to its ability to reduce the growth and metastasis of tumors by inhibiting KMO.
実験室実験の利点と制限
One of the main advantages of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool is its specificity for KMO. Because it targets a specific enzyme, it can be used to study the role of KMO in a variety of diseases without affecting other metabolic pathways. However, one limitation of this compound is its relatively low potency compared to other KMO inhibitors. This can make it more difficult to achieve the desired level of inhibition in experimental models.
将来の方向性
There are several potential future directions for research on 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide. One area of interest is the development of more potent KMO inhibitors that could be used in the treatment of cancer and neurological disorders. In addition, there is growing interest in the use of this compound as a research tool to study the role of KMO in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is also potential for the development of this compound as a diagnostic tool for diseases that are associated with KMO dysregulation.
合成法
The synthesis of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-fluoro-5-methyl-1,2-phenylenediamine to form 3-chloro-4-methyl-N-(4-fluoro-5-methyl-2-aminophenyl)benzenesulfonamide. This intermediate is then reacted with ammonia to form this compound.
科学的研究の応用
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of fields. One of the most promising areas of research has been in the treatment of cancer. KMO is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and metastasis in preclinical models. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This is because KMO is involved in the production of neurotoxic metabolites that have been implicated in the development of these disorders.
特性
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-8-3-4-10(6-12(8)15)18-21(19,20)11-5-9(2)14(16)13(17)7-11/h3-7,18H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHGPCNCIVLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)C)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)
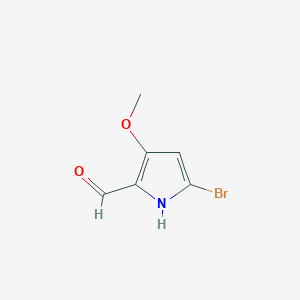
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
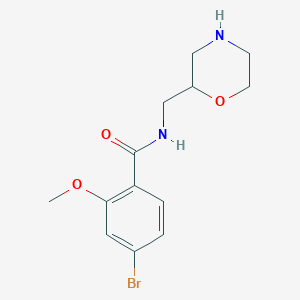
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
